molecular formula C11H15NO B1655700 Buphedrone CAS No. 408332-79-6

Buphedrone

Cat. No. B1655700
CAS RN: 408332-79-6
M. Wt: 177.24
InChI Key: DDPMGIMJSRUULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Buphedrone is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.

Scientific Research Applications

Neurotoxicity Research

A study examined the neurotoxic effects of Buphedrone in comparison to N-Ethylhexedrone (NEH), another synthetic cathinone. It was found that both drugs cause neurotoxicity through distinct mechanisms, with this compound specifically causing early apoptosis in neurons. The study highlighted this compound's differential impact on human neurons and microglia, indicating that it exerts neuro-microglia toxicities by distinct mechanisms compared to NEH (de Mello-Sampayo et al., 2020).

Metabolism Studies

Research on the metabolism of this compound in mice was conducted to understand its metabolic pathways. The study aimed at identifying potential markers for estimating drug consumption. It was observed that this compound undergoes metabolic pathways similar to other synthetic cathinones, with metabolites derived from N-dealkylation being the most excreted in mice urine (Carrola et al., 2020).

Chemical Analysis

An analysis conducted on this compound and another designer drug, Pentedrone, involved synthesizing reference materials for these methcathinone analogues. The study provided complete characterization through various techniques like FTIR, FT-Raman, ¹H NMR, ¹³C NMR, GC/MS, and ESI-HRMS. This research aids in confirming the identity of this compound in forensic settings (Maheux & Copeland, 2012).

Hepatotoxicity Analysis

A study on the hepatotoxic potential of synthetic cathinones, including this compound, assessed their impact on primary rat hepatocytes and HepaRG and HepG2 cell lines. The study concluded that this compound can disrupt mitochondrial homeostasis and induce apoptotic and necrotic features, highlighting its hepatotoxic potential (Bravo et al., 2021).

properties

CAS RN

408332-79-6

Molecular Formula

C11H15NO

Molecular Weight

177.24

IUPAC Name

2-(methylamino)-1-phenylbutan-1-one

InChI

InChI=1S/C11H15NO/c1-3-10(12-2)11(13)9-7-5-4-6-8-9/h4-8,10,12H,3H2,1-2H3

InChI Key

DDPMGIMJSRUULN-UHFFFAOYSA-N

SMILES

CCC(C(=O)C1=CC=CC=C1)NC

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)NC

Other CAS RN

408332-79-6

sequence

X

synonyms

buphedrone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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